molecular formula C10H14N2O3S B2723995 1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea CAS No. 1823997-88-1

1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea

Cat. No.: B2723995
CAS No.: 1823997-88-1
M. Wt: 242.29
InChI Key: WOBAXFBHVMYUCT-UHFFFAOYSA-N
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Description

1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea is a chemical compound that has garnered attention in various fields of research due to its diverse biological activities and potential therapeutic applications. This compound is known for its unique structure and properties, making it a subject of interest in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea typically involves the reaction of 2-methanesulfonylbenzyl chloride with methylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted products with different functional groups replacing the methanesulfonyl group.

Scientific Research Applications

1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Methanesulfonylphenyl)methyl]-3-ethylurea: Similar structure with an ethyl group instead of a methyl group.

    1-[(2-Methanesulfonylphenyl)methyl]-3-phenylurea: Contains a phenyl group instead of a methyl group.

    1-[(2-Methanesulfonylphenyl)methyl]-3-isopropylurea: Features an isopropyl group in place of the methyl group.

Uniqueness

1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-[(2-methylsulfonylphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-11-10(13)12-7-8-5-3-4-6-9(8)16(2,14)15/h3-6H,7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBAXFBHVMYUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CC=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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